molecular formula C14H11ClN2S2 B2653733 N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890958-21-1

N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2653733
CAS No.: 890958-21-1
M. Wt: 306.83
InChI Key: JBCTVWNLIHPFIB-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of benzo[d]thiazoles. Benzo[d]thiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .

Scientific Research Applications

Corrosion Inhibition

One study focused on the inhibition performances of thiazole derivatives against the corrosion of iron. The research utilized quantum chemical parameters and molecular dynamics simulations to predict the inhibition efficiency of these molecules, including thiazole derivatives similar to N-(3-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, demonstrating their potential as effective corrosion inhibitors for metals such as iron (Kaya et al., 2016).

Antimicrobial Activity

Another study synthesized derivatives of thiazole and thiadiazole, showcasing their antimicrobial properties. These compounds were evaluated against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans, indicating moderate activity and highlighting the potential of thiazole derivatives in combating microbial infections (Sah et al., 2014).

Organic Semiconductors

The research applications of thiazole derivatives extend into the development of organic semiconductors. A study implemented benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in constructing alternating copolymers for optoelectronic devices. These polymers, incorporating thiazole units, demonstrated high performance in applications such as field-effect transistors and solar cells, underscoring the versatility and potential of thiazole derivatives in electronic and photonic applications (Chen et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzo[d]thiazoles act as inhibitors of certain enzymes, while others might interact with specific receptors .

Future Directions

The future research directions would likely involve exploring the biological activities of this compound, potentially as a pharmaceutical agent. Given the wide range of activities exhibited by benzo[d]thiazoles, it could be a promising area of study .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCTVWNLIHPFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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